molecular formula C6H4INaO2S B3274773 Sodium 4-iodobenzene-1-sulfinate CAS No. 61404-98-6

Sodium 4-iodobenzene-1-sulfinate

Cat. No.: B3274773
CAS No.: 61404-98-6
M. Wt: 290.06 g/mol
InChI Key: IILVFSMKWWTVRT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-iodobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzenesulfonyl chloride with sodium sulfite under basic conditions . The reaction typically proceeds as follows:

C6H4ISO2Cl+Na2SO3C6H4ISO2Na+NaCl\text{C}_6\text{H}_4\text{I}\text{SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{I}\text{SO}_2\text{Na} + \text{NaCl} C6​H4​ISO2​Cl+Na2​SO3​→C6​H4​ISO2​Na+NaCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-iodobenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodophenyl group is replaced by other nucleophiles.

    Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Sodium 4-iodobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-iodobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate electrons, while the iodophenyl group can accept electrons, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: Sodium 4-iodobenzene-1-sulfinate is unique due to the presence of both the sulfinic acid and iodophenyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

sodium;4-iodobenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILVFSMKWWTVRT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])I.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodobenzenesulphonyl chloride (30.2 g, 100 mmol) was added in portions to a vigorously stirred solution of sodium bicarbonate (16.8 g, 200 mmol) and anhydrous sodium sulphite (24 g, 190 mmol) in water (100 ml) at 70°-80° C. The temperature was kept at 70°-80° C. by intermittent heating. When the addition was complete, the mixture was heated and stirred at 70°-80° C. for a further hour. The mixture was then filtered and the filtrate allowed to cool to approximately 40° C. The resulting solid which crystallised from the solution was separated by filtration, washed with ice-cold water and dried in vacuo for 48 hours over sodium hydroxide and calcium chloride, to give sodium 4-iodobenzenesulphinate m.p. >350° C., which was used without further purification or characterisation.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
Sodium 4-iodobenzene-1-sulfinate
Reactant of Route 5
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Reactant of Route 6
Sodium 4-iodobenzene-1-sulfinate

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